

The Kinase Selectivity Profile of Substituted 1,5-Naphthyridines: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-amine

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The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases. The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity. This guide provides a comparative assessment of the kinase selectivity profiles of notable substituted 1,5-naphthyridine derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro potency of several substituted 1,5-naphthyridine derivatives against their primary kinase targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Compound Class/Name	Primary Target(s)	IC50/Ki (nM)	Key Off-Targets / Selectivity Notes	Reference(s)
Aminothiazole & Pyrazole Derivatives	ALK5 (TGF- β RI)	4 - 6	Selective over p38 MAP kinase.	[1][2][3]
CX-4945 (Silmintasertib)	CK2	1 (IC50), 0.38 (Ki)	Inhibits other kinases at higher concentrations, including FLT3 (35 nM), PIM1 (46 nM), and CDK1 (56 nM). A kinome scan showed it affected 49 out of 235 kinases by more than 50% at 500 nM.	[4][5]
SGC-CK2-2	CK2 α , CK2 α'	-	A more selective analog of CX-4945 with a ~200-fold selectivity margin over the next most strongly inhibited kinase, HIPK2. Weaker cytotoxic activity compared to CX-4945.	[6][7]
1,6-Naphthyridin-2(1H)-one	FGFR4	-	Kinome scan profiling of compound A34	[8]

Derivatives (e.g., A34)			demonstrated good selectivity.
1H-imidazo[4,5- h][1] [8]naphthyridin- 2(3H)-one Derivatives (e.g., 2t)	c-Met	2600 (IC50)	A comprehensive SAR study indicated that specific substitutions are [9] essential for retaining effective c-Met inhibition.
N-substituted-3- phenyl-1,6- naphthyridinone Derivatives (e.g., 4r)	c-Met	Comparable to Cabozantinib	High selectivity against VEGFR- [10] 2.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for commonly employed assays to determine kinase selectivity.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Materials:
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - Kinase of interest
 - Substrate peptide/protein

- Substituted 1,5-naphthyridine compound
- Kinase buffer (specific to the kinase)
- ATP
- 384-well white assay plates
- Plate-reading luminometer
- Procedure:
 - Prepare serial dilutions of the 1,5-naphthyridine inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
 - Add 5 μ L of the kinase reaction mixture (containing the kinase and substrate in kinase buffer) to each well of a 384-well plate.
 - Add 5 μ L of the diluted inhibitor or vehicle control to the respective wells.
 - Initiate the kinase reaction by adding 5 μ L of ATP solution.
 - Incubate the plate at the optimal temperature and time for the specific kinase.
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate-reading luminometer.
 - Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

- Materials:
 - LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
 - Kinase of interest (tagged, e.g., with His or GST)
 - Europium-labeled anti-tag antibody
 - Alexa Fluor™ 647-labeled kinase tracer
 - Substituted 1,5-naphthyridine compound
 - Assay buffer
 - 384-well black assay plates
 - TR-FRET-compatible plate reader
- Procedure:
 - Prepare serial dilutions of the 1,5-naphthyridine inhibitor.
 - In a 384-well plate, add the diluted inhibitor or vehicle control.
 - Add the kinase and the europium-labeled anti-tag antibody mixture to all wells.
 - Add the Alexa Fluor™ 647-labeled tracer to all wells.
 - Incubate the plate at room temperature for at least 1 hour, protected from light.
 - Measure the TR-FRET signal by reading the emission at 665 nm and 615 nm after excitation at 340 nm.
 - Calculate the emission ratio (665 nm / 615 nm).
 - Determine the IC₅₀ value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

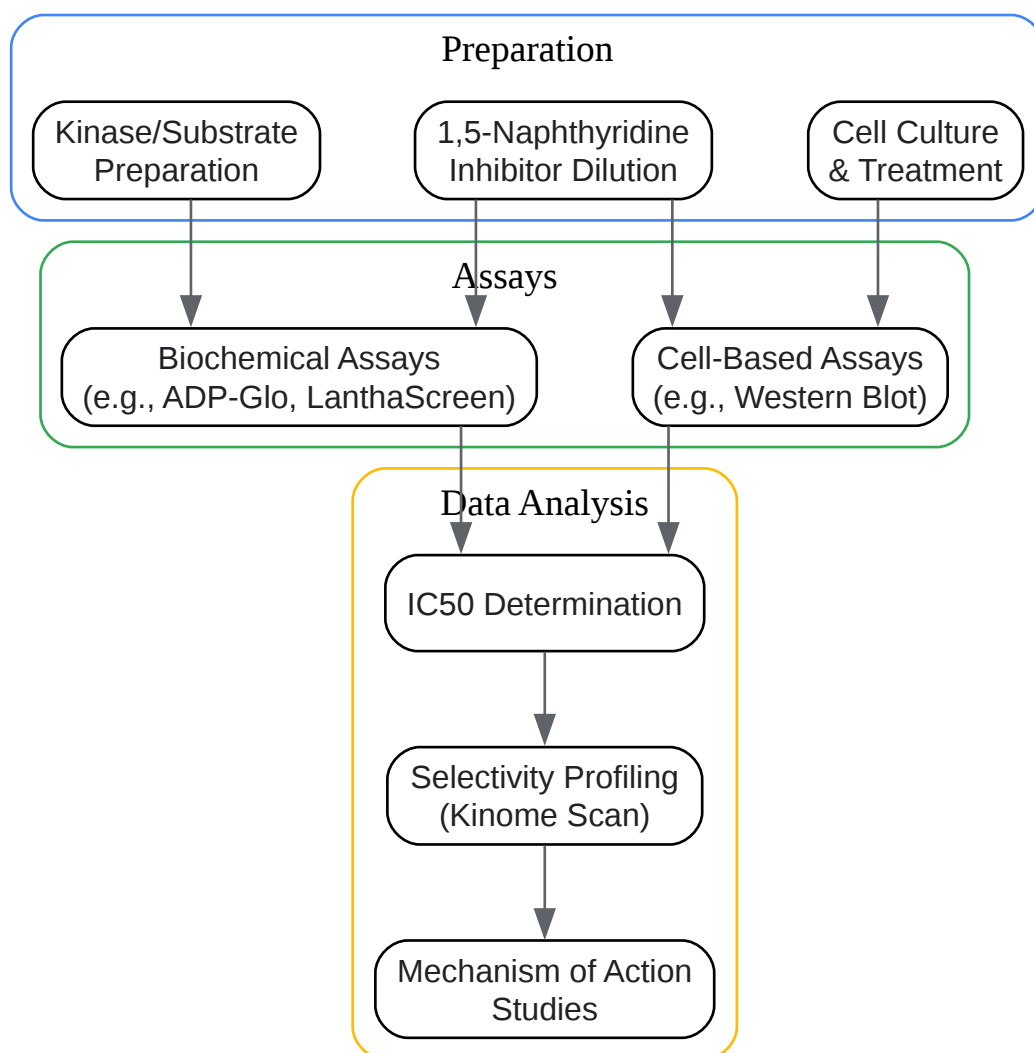
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

- Materials:
 - Cell line expressing the target kinase
 - Cell culture medium and supplements
 - Substituted 1,5-naphthyridine compound
 - Stimulant (if required to activate the signaling pathway)
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 - Primary antibodies (phospho-specific for the substrate and total protein for loading control)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Seed cells in multi-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of the 1,5-naphthyridine inhibitor for a predetermined time.
- If necessary, stimulate the cells to activate the target kinase pathway.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

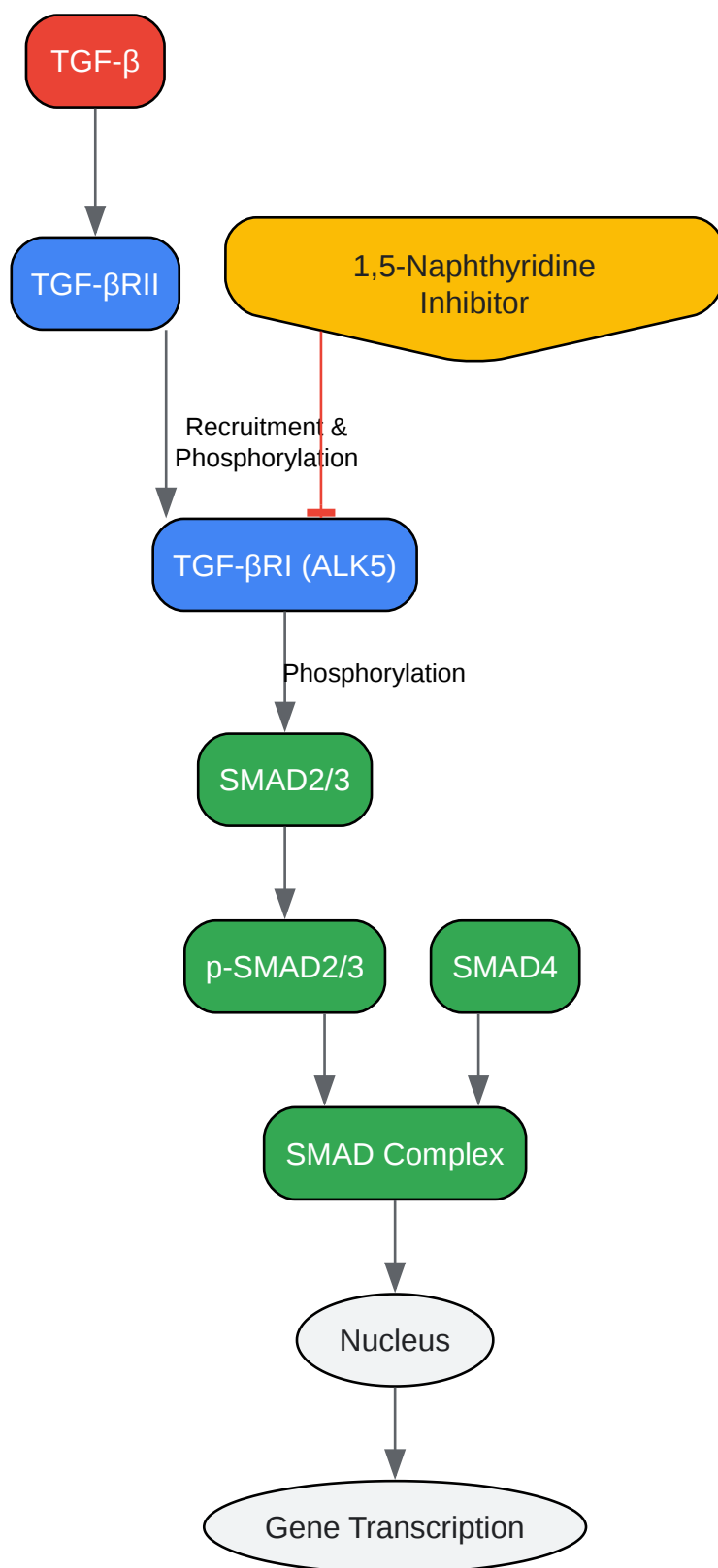
Signaling Pathways and Experimental Workflow

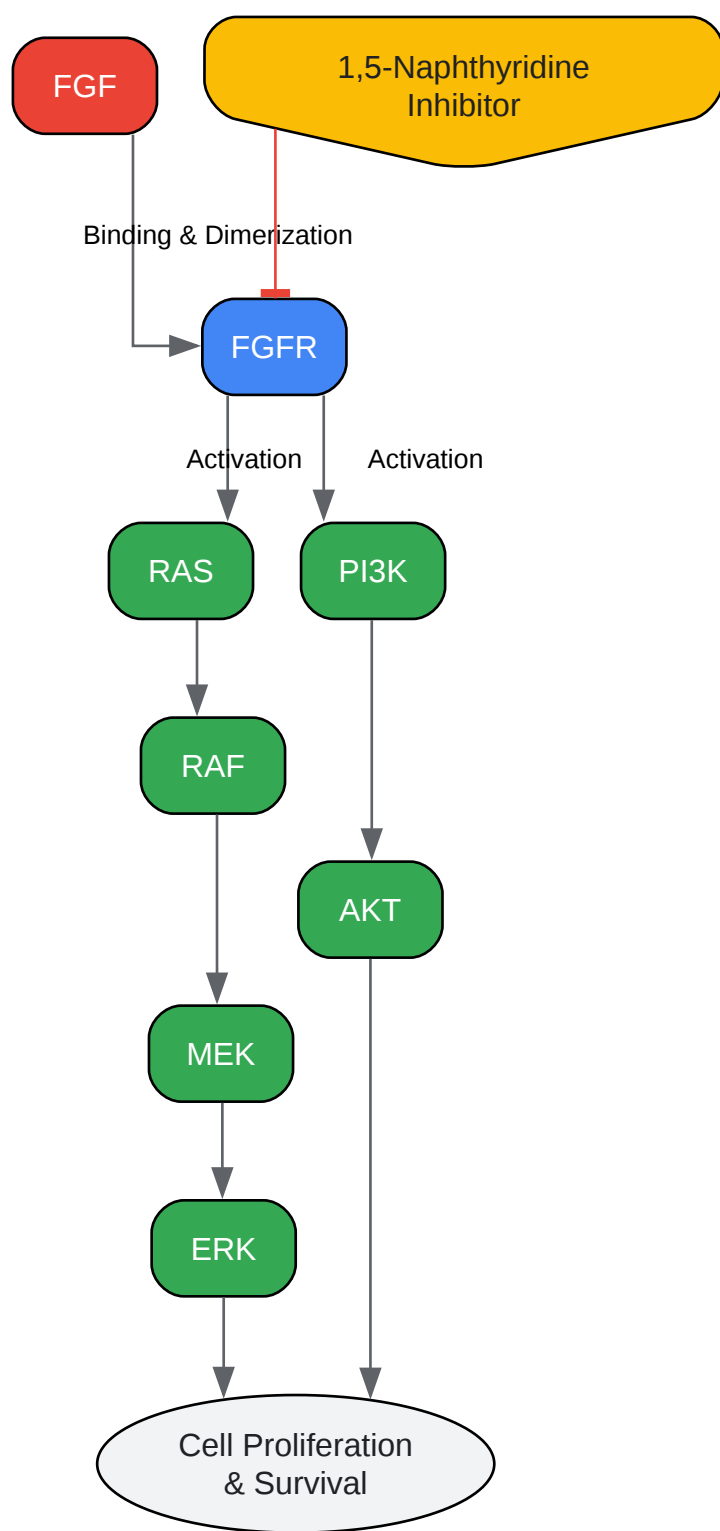
Visualizing the complex interplay of signaling molecules and the experimental process is essential for a comprehensive understanding.

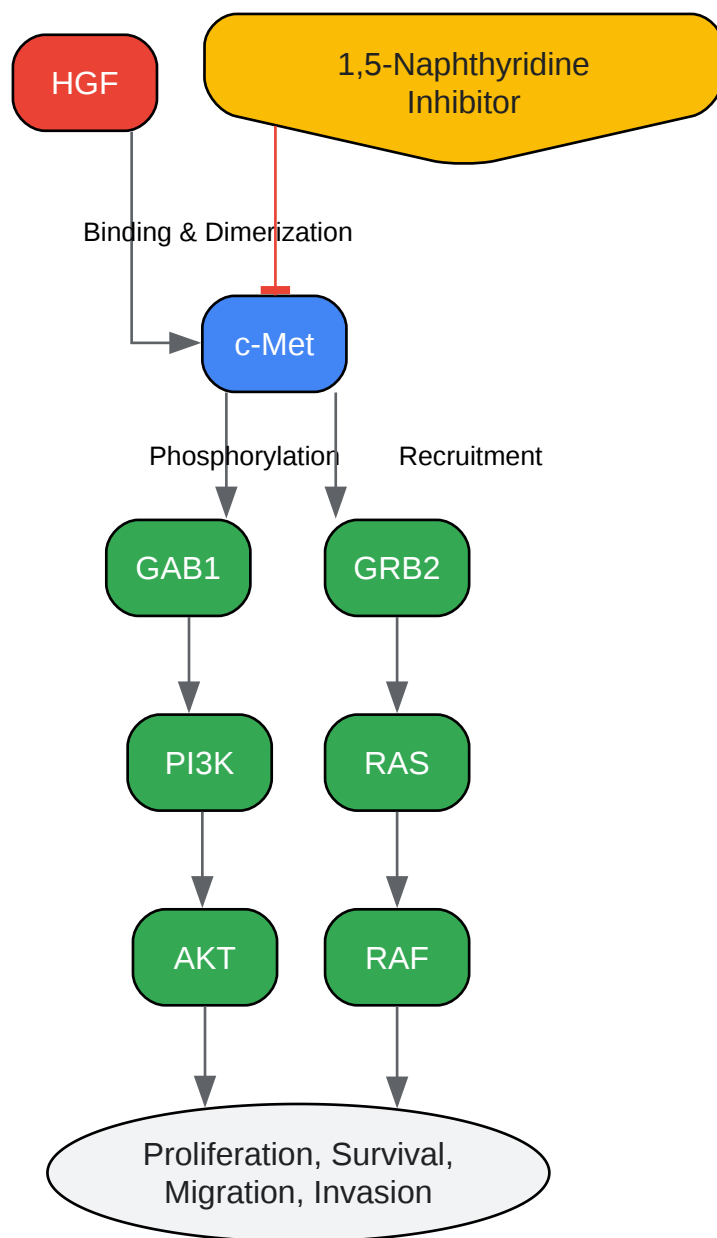


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Experimental workflow for assessing kinase selectivity.







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